2-(5-Bromothiophen-2-yl)piperazine

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Procure 2-(5-Bromothiophen-2-yl)piperazine as a strategic synthetic intermediate. The C5 bromine on the thiophene ring is functionally indispensable—enabling Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions that the non-halogenated analog 2-(thiophen-2-yl)piperazine (CAS 85803-49-2) cannot perform. This reactivity is critical for CNS-targeted SAR programs and antibacterial agent development (derivatives show activity comparable to ciprofloxacin against S. aureus). The distinctive Br isotopic pattern (1:1 M/M+2) provides a unique LC-MS signature for use as an internal standard. Shipped under hazard class 6.1 (UN2811); store cool and dry. For R&D use only.

Molecular Formula C8H11BrN2S
Molecular Weight 247.16 g/mol
CAS No. 111760-29-3
Cat. No. B049163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiophen-2-yl)piperazine
CAS111760-29-3
Molecular FormulaC8H11BrN2S
Molecular Weight247.16 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC=C(S2)Br
InChIInChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2
InChIKeyWDZOKSYMGVOWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromothiophen-2-yl)piperazine (CAS 111760-29-3): A Halogenated Building Block for Heterocyclic Synthesis


2-(5-Bromothiophen-2-yl)piperazine is a heterocyclic compound comprised of a piperazine ring linked to a 5-bromothiophene moiety . With a molecular formula of C8H11BrN2S and a molecular weight of 247.16 g/mol, this compound is primarily valued as a versatile synthetic intermediate rather than an end-use pharmaceutical agent . The bromine atom at the 5-position of the thiophene ring is the key structural feature that differentiates it from other piperazine analogs, providing a reactive handle for further chemical transformations, such as cross-coupling reactions, to generate diverse compound libraries . Its classification as a hazardous substance (UN2811, Hazard Class 6.1) mandates appropriate handling and storage protocols, which is a critical procurement consideration .

Why 2-(5-Bromothiophen-2-yl)piperazine (CAS 111760-29-3) Cannot Be Substituted with Non-Halogenated Analogs in Key Reactions


The presence of the bromine atom on the thiophene ring is not an incremental modification; it is a functional requirement for a distinct class of chemical reactions. Non-halogenated analogs like 2-(thiophen-2-yl)piperazine (CAS 85803-49-2, MW 168.26 g/mol) lack the reactive site necessary for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations . This functional gap means that a simple substitution will halt a synthetic pathway. Furthermore, the presence of the heavy bromine atom significantly alters the physicochemical properties of the molecule compared to its unsubstituted counterpart, as evidenced by the change in molecular weight (247.16 vs. 168.26 g/mol) and computed logP (the XLogP3-AA for 2-(thiophen-2-yl)piperazine is 0.4) [1]. This impacts compound solubility, chromatographic behavior, and potential binding interactions. Therefore, substituting 2-(5-bromothiophen-2-yl)piperazine with a des-bromo analog will not yield a valid comparative result in a research context.

Quantitative Evidence for the Selection of 2-(5-Bromothiophen-2-yl)piperazine (111760-29-3) over Non-Halogenated Alternatives


Enabling Cross-Coupling Reactions: The Functional Necessity of the Bromine Substituent

This compound's primary differentiation is its role as a reactive building block for transition metal-catalyzed cross-coupling reactions. Unlike its des-bromo analog, 2-(thiophen-2-yl)piperazine, the presence of the bromine atom provides a necessary site for oxidative addition in Suzuki, Stille, or Buchwald-Hartwig couplings . This allows for the convergent synthesis of complex piperazine-thiophene hybrids that are unattainable with the non-halogenated parent. This is a binary, qualitative difference: the reaction is impossible without the halogen. The utility of the 5-bromothiophene motif in these reactions is well-established in the literature as a method to elaborate molecular scaffolds [1]. The presence of the bromine atom enhances its reactivity for such transformations .

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Quantifying the Impact of Bromine Substitution on Physicochemical Properties for Sample Tracking and Purification

The substitution of a hydrogen atom with bromine (ΔMW ≈ +79 Da) on the thiophene ring results in a significant and quantifiable change in molecular weight and other properties. The target compound's molecular weight is 247.16 g/mol, a substantial increase from the non-brominated analog 2-(thiophen-2-yl)piperazine, which is 168.26 g/mol [1]. This 46.9% increase in mass results in a distinctive isotopic pattern (M+2 peak at ~97% relative abundance) in mass spectrometry, providing a clear and unambiguous marker for compound identity and purity . This difference is critical for unambiguous LC-MS identification, purification tracking, and quality control. The presence of the bromine atom also impacts chromatographic retention time, providing a different elution profile compared to non-halogenated analogs .

Analytical Chemistry Compound Management Physicochemical Properties

Comparative Antibacterial Potency of a Derivative Library Synthesized from a 5-Bromothiophene Core

The 5-bromothiophene group serves as a crucial core for generating bioactive derivatives. In a study by Foroumadi et al., a series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones were synthesized and evaluated for antimicrobial activity [1]. The study found that some of these synthesized derivatives exhibited comparable or better activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, than the reference drugs ciprofloxacin, norfloxacin, and enoxacine [1]. This demonstrates that incorporating the 5-bromothiophene-2-yl group into a larger pharmacophore can yield compounds with potent antimicrobial effects, justifying its selection as a starting material for SAR campaigns.

Antimicrobial Drug Discovery Medicinal Chemistry SAR Studies

Procurement-Driven Application Scenarios for 2-(5-Bromothiophen-2-yl)piperazine (CAS 111760-29-3)


Divergent Synthesis of Novel Compound Libraries via Cross-Coupling

Procure 2-(5-Bromothiophen-2-yl)piperazine as a central building block to synthesize a diverse library of piperazine-containing analogs. The bromine substituent enables the use of a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) . This approach is critical for generating structurally diverse SAR probes and optimizing lead compounds in medicinal chemistry programs targeting CNS disorders or other diseases where piperazine moieties are pharmacologically relevant.

Development of Gram-Positive Antibacterial Agents

Use 2-(5-Bromothiophen-2-yl)piperazine as a starting material for synthesizing and evaluating novel antibacterial agents, particularly those with activity against Gram-positive pathogens. As demonstrated by Foroumadi et al., derivatives based on this core can exhibit activity comparable to or better than clinical fluoroquinolones like ciprofloxacin against Staphylococcus aureus [1]. The compound is a valuable precursor for addressing the growing need for new therapies against drug-resistant bacteria.

Analytical Method Development and Compound Management

Acquire 2-(5-Bromothiophen-2-yl)piperazine for use as a reference standard or system suitability standard in analytical chemistry. Its high molecular weight (247.16 g/mol) and distinctive bromine isotopic pattern provide a unique, easy-to-identify signature in LC-MS analyses . It can serve as a robust internal standard for tracking the synthesis, purification, and stability of a wider series of halogenated piperazine analogs in a compound management workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromothiophen-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.